3-(1H-benzimidazol-2-yl)pentane-1,3,5-tricarbonitrile
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Overview
Description
3-(1H-benzimidazol-2-yl)pentane-1,3,5-tricarbonitrile is a compound that features a benzimidazole ring attached to a pentane chain with three cyano groups. Benzimidazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry due to their structural similarity to naturally occurring nucleotides .
Preparation Methods
The synthesis of 3-(1H-benzimidazol-2-yl)pentane-1,3,5-tricarbonitrile typically involves the reaction of benzimidazole with a pentane derivative containing cyano groups. One common method involves the nucleophilic substitution of benzimidazole with a pentane derivative in the presence of a base such as potassium hydroxide in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-(1H-benzimidazol-2-yl)pentane-1,3,5-tricarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyano groups, using reagents like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
3-(1H-benzimidazol-2-yl)pentane-1,3,5-tricarbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(1H-benzimidazol-2-yl)pentane-1,3,5-tricarbonitrile involves its interaction with molecular targets through its benzimidazole ring and cyano groups. The benzimidazole ring can form hydrogen bonds and π-π interactions with proteins, while the cyano groups can participate in electrophilic and nucleophilic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 3-(1H-benzimidazol-2-yl)pentane-1,3,5-tricarbonitrile include:
1,5-Bis(1H-benzimidazol-2-yl)pentan-3-one: This compound has a similar benzimidazole structure but with a ketone group instead of cyano groups.
3-(1H-Benzimidazol-2-yl)-1H-indazole: This compound features an indazole ring fused to the benzimidazole ring, offering different biological activities.
4-(1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine: This compound has a dimethylbenzenamine group attached to the benzimidazole ring, providing unique chemical properties.
These compounds highlight the versatility of benzimidazole derivatives and their potential for various applications in science and industry.
Properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)pentane-1,3,5-tricarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5/c16-9-3-7-15(11-18,8-4-10-17)14-19-12-5-1-2-6-13(12)20-14/h1-2,5-6H,3-4,7-8H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHLHSPOZQURAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(CCC#N)(CCC#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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